6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid
Overview
Description
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound is characterized by a pyrimidine ring substituted with a morpholine group and a carboxylic acid group, making it a versatile molecule in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins involved in cell cycle regulation and protein degradation .
Mode of Action
Based on its structural similarity to other morpholine-containing compounds, it may interact with its targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Related compounds have been implicated in pathways related to protein degradation and cell cycle regulation .
Pharmacokinetics
The molecular weight of the compound is 22323 , which is within the optimal range for oral bioavailability.
Result of Action
Related compounds have been implicated in processes such as protein degradation and cell cycle regulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability could be affected by storage temperature . .
Preparation Methods
The synthesis of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-methyl-2-chloropyrimidine with morpholine under controlled conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pH conditions to favor the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-(morpholin-4-yl)pyrimidine-4-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.
1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide: Contains a quinazoline ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-methyl-2-morpholin-4-ylpyrimidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7-6-8(9(14)15)12-10(11-7)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGLOIWCGSCQAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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